molecular formula C16H10F2N2O2 B11469287 6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11469287
M. Wt: 300.26 g/mol
InChI Key: XCAVNZRURFVZKC-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and quinoline rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with 3-fluoroaniline under specific conditions to form the desired amide bond. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-hydroxyquinoline-3-carboxamide
  • N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide
  • 6-chloro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

Uniqueness

6-fluoro-N-(3-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the specific positioning of the fluorine atoms, which can enhance its binding affinity to certain molecular targets and improve its stability and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H10F2N2O2

Molecular Weight

300.26 g/mol

IUPAC Name

6-fluoro-N-(3-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H10F2N2O2/c17-9-2-1-3-11(6-9)20-16(22)13-8-19-14-5-4-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22)

InChI Key

XCAVNZRURFVZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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